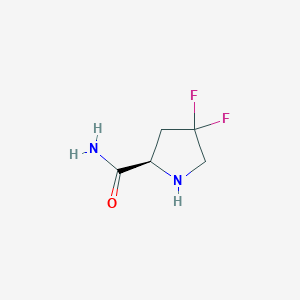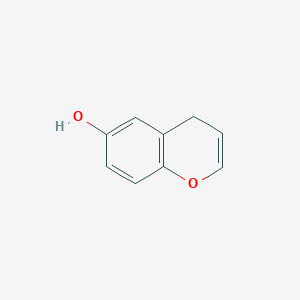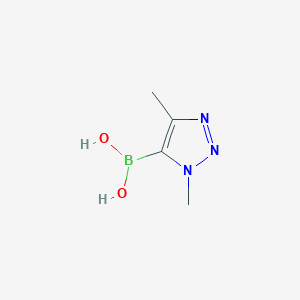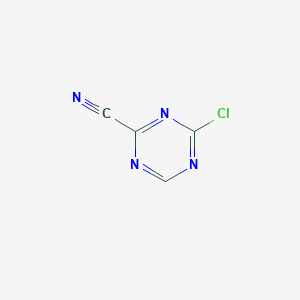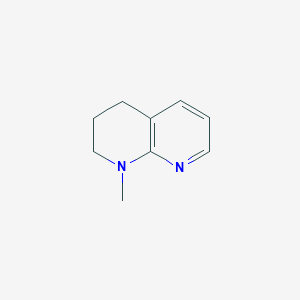
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to achieve complete reduction .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed:
- Oxidation products include naphthyridine oxides.
- Reduction products include fully saturated naphthyridine derivatives.
- Substitution products vary depending on the reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-6-methoxynaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of a methyl group at position 1. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-5-8-4-2-6-10-9(8)11/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
MXIPJUWAMKULQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

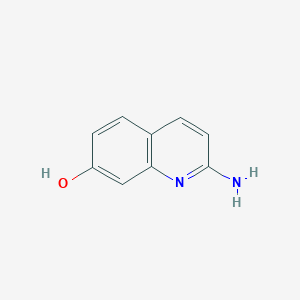
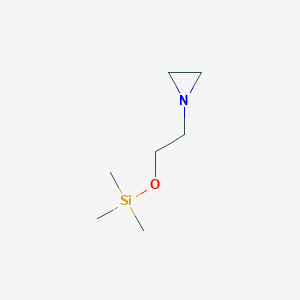
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)



